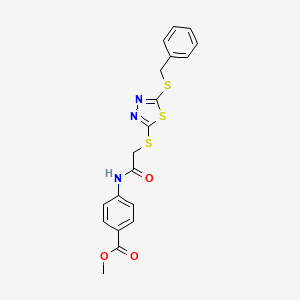

Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Properties

CAS No. |

477330-85-1 |

|---|---|

Molecular Formula |

C19H17N3O3S3 |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

methyl 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C19H17N3O3S3/c1-25-17(24)14-7-9-15(10-8-14)20-16(23)12-27-19-22-21-18(28-19)26-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |

InChI Key |

QGEXZSPJZYTYES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized via oxidative cyclization of thiosemicarbazide derivatives. A modified Hoggarth method involves treating thiosemicarbazide (NHNHCSNH) with benzyl bromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) to yield N-benzylthio-thiosemicarbazide (NHNHCS-SBn). Subsequent cyclization with concentrated sulfuric acid (HSO) at 100°C generates 5-(benzylthio)-1,3,4-thiadiazole-2-amine (75% yield).

Mechanistic Insight : The reaction proceeds via thionation of the carbonyl group, followed by intramolecular cyclization with elimination of ammonia. The benzylthio group is introduced at position 5 during the substitution step.

Diazotization and Thiolation

The 2-amino group of 5-(benzylthio)-1,3,4-thiadiazole-2-amine is converted to a thiol via diazotization. Treatment with sodium nitrite (NaNO) in hydrochloric acid (HCl) at 0–5°C forms the diazonium intermediate, which is subsequently quenched with hydrogen sulfide (HS) to yield 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (50% yield).

Key Consideration : The diazotization step requires strict temperature control to prevent decomposition.

Functionalization of the Benzoate Moiety

Acylation with Bromoacetyl Bromide

Methyl 4-aminobenzoate is acylated with bromoacetyl bromide in anhydrous pyridine at 0°C to form methyl 4-(2-bromoacetamido)benzoate (85% yield). The reaction exploits pyridine’s dual role as a base and solvent, neutralizing HBr generated during the process.

Characterization : The product is recrystallized from ethanol, yielding white crystals (m.p. 148–150°C). H NMR (CDCl): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 4.12 (s, 2H, CHBr), 3.92 (s, 3H, OCH).

Coupling of Thiadiazole and Benzoate Components

Nucleophilic Substitution Reaction

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol is deprotonated with potassium carbonate (KCO) in DMF and reacted with methyl 4-(2-bromoacetamido)benzoate at 80°C for 6 hours. The thiolate anion displaces bromide, forming the thioether linkage and yielding the target compound (70% yield).

Optimization : The use of DMF as a polar aprotic solvent enhances reaction efficiency, while elevated temperatures accelerate substitution kinetics.

Purification : The crude product is purified via column chromatography (SiO, ethyl acetate/hexane 1:3) and recrystallized from acetone to afford pale-yellow crystals (m.p. 178–180°C).

Analytical Data and Validation

Spectroscopic Characterization

-

H NMR (DMSO-d) : δ 10.34 (s, 1H, NH), 8.01 (d, J = 8.6 Hz, 2H, ArH), 7.75 (d, J = 8.6 Hz, 2H, ArH), 7.42–7.28 (m, 5H, Bn), 4.45 (s, 2H, SCH), 3.88 (s, 3H, OCH), 3.72 (s, 2H, COCHS).

-

IR (KBr) : 3276 cm (N–H), 1712 cm (C=O), 1220 cm (C–S).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiadiazole formation | HSO, 100°C | 75% | |

| Diazotization | NaNO, HCl, HS | 50% | |

| Acylation | Pyridine, 0°C | 85% | |

| Coupling | KCO, DMF, 80°C | 70% |

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring and the benzylthio group.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells by disrupting essential cellular processes such as microtubule formation and DNA synthesis.

Case Studies:

- Cytotoxic Evaluation : In a review of 1,3,4-thiadiazole derivatives, it was reported that several compounds demonstrated potent anticancer activity against human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . The compound's structure–activity relationship indicated that specific substituents significantly influence its efficacy.

- Mechanistic Insights : The mechanism of action for this compound involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties.

Case Study:

- Antimicrobial Screening : A study highlighted the antimicrobial activity of thiadiazole derivatives against various bacterial strains. The introduction of specific substituents on the thiadiazole ring can enhance the compound's effectiveness against resistant strains .

Summary Table of Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains benzylthio and acetamido groups | Anticancer activity against multiple cell lines |

| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Similar core structure with varied substituents | Broad spectrum of antimicrobial activity |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Benzylthio and trifluoromethyl groups | Anticancer activity |

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, inhibiting their activity. The benzylthio group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3,4-thiadiazole derivatives with acetamido-benzoate side chains. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations:

Substituent Effects on Yield and Melting Point :

- Benzylthio-substituted derivatives (e.g., 5h ) exhibit high yields (88%) and moderate melting points (133–135°C), suggesting favorable synthetic accessibility .

- Halogenated benzyl groups (e.g., 4-chlorobenzyl in 5e ) reduce yields slightly (74%) but increase polarity, which may affect solubility .

- Piperidine-substituted analogs (e.g., ) show higher melting points (376–377°C) due to strong intermolecular hydrogen bonds .

Biological Relevance :

- 1,3,4-Thiadiazoles are associated with diverse bioactivities, including antimicrobial and anticonvulsant effects . While the target compound’s activity is unreported, analogs like A24 (oxadiazole variant) emphasize the role of heterocyclic cores in modulating bioactivity .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 5h was prepared by reacting 5-benzylthio-2-amino-1,3,4-thiadiazole with chloroacetamide derivatives , while the compound in utilized piperidine and benzene reflux .

Structural Features: The benzoate ester in the target compound distinguishes it from phenoxy- or piperidine-substituted analogs. This modification may enhance metabolic stability compared to ethyl or methyl esters in related structures .

Research Findings and Data Gaps

- Physical Properties : Direct data on the target compound’s melting point, solubility, and spectral characterization (e.g., NMR, IR) are absent. However, analogs with benzoate esters (e.g., A24 ) were validated via FT-IR and ¹H-NMR .

- Biological Studies: No activity data exist for the target compound. Prioritized testing could include antimicrobial assays, given the known activities of 1,3,4-thiadiazoles .

- Crystallography : highlights planar thiadiazole-acetamido units and intermolecular hydrogen bonds, suggesting similar packing behavior in the target compound .

Biological Activity

Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article examines the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Cytotoxicity

Research indicates that derivatives of 1,3,4-thiadiazoles , including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its cytotoxic effects appears to be multifaceted:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .

- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound can cause cell cycle arrest at the sub-G1 phase in HeLa cells, suggesting its potential to halt cancer cell proliferation .

- Inhibition of Tubulin Polymerization : Molecular docking studies suggest that the compound may interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics essential for mitosis .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in cancer treatment:

- Study A : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, this compound exhibited superior activity with an IC50 value significantly lower than traditional chemotherapeutics like cisplatin .

- Study B : In vitro experiments demonstrated that the compound could inhibit cell growth in a dose-dependent manner across multiple cancer cell lines. The selectivity for cancer cells over normal cells was also noted, indicating a favorable therapeutic index .

Table 2: Summary of Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride to form the thioether intermediate, followed by coupling with methyl 4-aminobenzoate. Key steps include:

- Reflux conditions : Use dry acetone with anhydrous potassium carbonate (K₂CO₃) as a base to facilitate thiolate ion formation .

- Purification : Recrystallization from ethanol yields pure product (88% yield) .

Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (3–6 hours), and stoichiometric control to minimize byproducts.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A multi-analytical approach is employed:

- 1H/13C NMR : Peaks at δ 7.16–7.36 ppm (aromatic protons), δ 3.80 ppm (acetamido methylene), and δ 12.05–12.66 ppm (amide NH) confirm connectivity .

- FT-IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O ester), 1540–1560 cm⁻¹ (C-N thiadiazole), and 1240–1260 cm⁻¹ (C-S) validate functional groups .

- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodological Answer : Initial screening focuses on enzyme inhibition and cytotoxicity:

- Glutaminase Inhibition : Use a colorimetric assay measuring glutamate release in cancer cell lines (e.g., HEK-293T) at 10–100 μM concentrations .

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

Note : Include positive controls (e.g., BPTES for glutaminase) to benchmark activity .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylthio vs. methylthio substituents) impact bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Preparation : Retrieve crystal structures (e.g., glutaminase, PDB ID: 3VO3) and remove water/ligands.

- Docking Parameters : Grid box centered on the active site, exhaustiveness = 20, energy minimization with AMBER force fields .

Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values to refine pose selection .

Q. How to resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo activity) may arise from:

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic Instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid clearance pathways .

- Off-Target Effects : Employ siRNA knockdown or CRISPR-Cas9 models to validate target specificity .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- Methodological Answer : Key metrics include:

- Oral Bioavailability : Administer 10 mg/kg (oral vs. IV) in BALB/c mice; measure plasma AUC₀–24h via LC-MS/MS .

- Blood-Brain Barrier Penetration : Calculate brain/plasma ratio (logBB > -1 indicates CNS penetration) .

- Metabolite Profiling : Identify major metabolites (e.g., ester hydrolysis products) using HPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.